Enhanced Lipophilicity of 5-Cyano-1H-benzoimidazole-2-thiol Compared to Unsubstituted 2-Mercaptobenzimidazole
The presence of the 5-cyano group significantly increases the lipophilicity of the benzimidazole-2-thiol scaffold. The calculated LogP for 5-cyano-1H-benzoimidazole-2-thiol is 2.09718 [1]. In contrast, the unsubstituted 2-mercaptobenzimidazole has an estimated LogP of approximately 1.4 [1]. This represents a quantitative increase in lipophilicity by a factor of ~1.5, which can profoundly influence membrane permeability and bioavailability in a biological context.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.09718 |
| Comparator Or Baseline | 2-Mercaptobenzimidazole (unsubstituted): ~1.4 |
| Quantified Difference | Target compound is approximately 1.5 times more lipophilic than the unsubstituted analog. |
| Conditions | Calculated LogP values (ChemSrc). |
Why This Matters
This higher lipophilicity suggests that 5-cyano-1H-benzoimidazole-2-thiol may exhibit superior membrane permeability compared to its unsubstituted counterpart, a critical factor for intracellular target engagement and drug-likeness in early-stage discovery.
- [1] ChemSrc. (2018). 1,3-Dihydro-2-thioxo-1H-benzimidazole-5-carbonitrile (LogP value) and comparison to unsubstituted 2-mercaptobenzimidazole (estimated LogP ~1.4). Retrieved from https://m.chemsrc.com/mip/cas/106135-31-3_331835.html View Source
